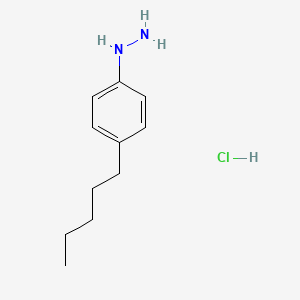

4-n-Pentylphenylhydrazine hydrochloride

描述

Contextualization of Substituted Phenylhydrazine (B124118) Derivatives in Modern Chemical Research

Substituted phenylhydrazine derivatives are a cornerstone in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The most iconic application of this class of compounds is the Fischer indole (B1671886) synthesis, a reaction discovered in 1883 that remains a principal method for constructing the indole ring system. wikipedia.orgnih.govsharif.edu This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed by the condensation of a substituted phenylhydrazine with an aldehyde or a ketone. wikipedia.orgnih.govalfa-chemistry.com The choice of substituents on the phenylhydrazine ring, such as the 4-n-pentyl group, can influence the reaction's outcome and the properties of the final indole product.

Beyond the Fischer indole synthesis, substituted phenylhydrazines are instrumental in the preparation of various phenylhydrazones. These hydrazones are not only intermediates for indole synthesis but also represent a class of compounds with diverse biological activities, including antioxidant and antifungal properties. The versatility of the hydrazine (B178648) moiety allows for its participation in a wide array of chemical transformations, making substituted phenylhydrazines valuable building blocks in the synthesis of pyrazoles, pyrazolines, and other heterocyclic systems.

Significance of Hydrazine Hydrochlorides in Synthetic Organic Methodologies

Hydrazines are often utilized in their salt form, typically as hydrochlorides, for several practical reasons. Free hydrazines can be less stable and more hazardous to handle than their hydrochloride salts. The conversion to a hydrochloride salt enhances the compound's stability and often improves its water solubility, which can be advantageous in certain reaction conditions.

The general synthesis of phenylhydrazine hydrochlorides involves a multi-step process starting from the corresponding aniline (B41778). chemicalbook.comgoogle.comchemicalbook.com This process typically includes diazotization of the aniline, followed by reduction of the resulting diazonium salt, and finally, acidification to yield the hydrochloride salt. chemicalbook.comgoogle.comchemicalbook.com This well-established synthetic route is applicable to a wide range of substituted anilines, allowing for the preparation of a diverse library of phenylhydrazine hydrochlorides.

In synthetic applications, the hydrochloride salt can be used directly, or the free hydrazine can be liberated in situ by the addition of a base. The use of the hydrochloride form provides a convenient and stable means of storing and handling these reactive compounds. The acidic conditions often required for reactions like the Fischer indole synthesis are compatible with the use of phenylhydrazine hydrochlorides, making them direct and effective reagents for these transformations. wikipedia.orgnih.govsharif.edu

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(4-pentylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2.ClH/c1-2-3-4-5-10-6-8-11(13-12)9-7-10;/h6-9,13H,2-5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHBSEKAJYPZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375462 | |

| Record name | 4-n-Pentylphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-13-2 | |

| Record name | Hydrazine, (4-pentylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849021-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-n-Pentylphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Pentylphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies of 4 N Pentylphenylhydrazine Hydrochloride

Established Synthetic Routes for 4-n-Pentylphenylhydrazine Hydrochloride

The primary and most well-established method for synthesizing this compound proceeds through a two-step sequence starting from 4-n-pentylaniline. This pathway involves:

Diazotization of the primary aromatic amine.

Reduction of the resulting diazonium salt to the corresponding hydrazine (B178648) derivative.

The initial step is the diazotization of 4-n-pentylaniline. lookchem.comsigmaaldrich.comchemdad.com This reaction involves treating the aniline (B41778) derivative with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). byjus.comnumberanalytics.com The reaction is conducted at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting 4-n-pentyldiazonium chloride salt. libretexts.orgpatsnap.com Maintaining this low temperature is critical to prevent the diazonium salt from decomposing and engaging in unwanted side reactions.

Following its formation, the diazonium salt is immediately carried forward to the reduction step. A common and effective reducing agent for this transformation is stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid. byjus.com The diazonium salt solution is added to the SnCl₂ solution, still at a controlled low temperature, to yield the target 4-n-pentylphenylhydrazine, which is then isolated as its stable hydrochloride salt.

An analogous, well-documented industrial preparation for a similar compound, 4-methylphenylhydrazine (B1211910) hydrochloride, provides a clear template for this process. patsnap.com In that synthesis, 4-methylaniline is diazotized with sodium nitrite in concentrated hydrochloric acid, followed by reduction with zinc powder. patsnap.com Another relevant example is the synthesis of 4-chlorophenylhydrazine (B93024) hydrochloride, which uses an ammonium (B1175870) sulfite (B76179) solution as the reducing agent. google.com

Table 1: Representative Reagents for the Synthesis of Arylhydrazine Hydrochlorides

| Step | Reagent Class | Specific Example(s) | Starting Material | Reference |

|---|---|---|---|---|

| Diazotization | Starting Amine | 4-n-Pentylaniline | N/A | lookchem.comchemdad.com |

| Acid | Concentrated Hydrochloric Acid (HCl) | 4-n-Pentylaniline | byjus.compatsnap.com | |

| Nitrite Source | Sodium Nitrite (NaNO₂) | 4-n-Pentylaniline | byjus.comorganic-chemistry.org | |

| Reduction | Reducing Agent | Stannous Chloride (SnCl₂) | 4-n-Pentyldiazonium chloride | byjus.com |

| Reducing Agent | Zinc Powder (Zn) | 4-Methyldiazonium chloride | patsnap.com | |

| Reducing Agent | Ammonium Sulfite ((NH₄)₂SO₃) | 4-Chlorodiazonium chloride | google.com |

Optimization of Reaction Conditions for Enhanced Yield and Purity Profiles

Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable. libretexts.org Therefore, maintaining a low temperature, typically between 0-5 °C, throughout the addition of sodium nitrite and before the reduction step is paramount. patsnap.com Deviation to higher temperatures can lead to the decomposition of the diazonium salt, forming phenolic impurities and reducing the final yield.

Stoichiometry of Reagents: The molar ratios of the reactants play a significant role. An excess of hydrochloric acid is used to ensure the complete protonation of 4-n-pentylaniline and to provide the acidic medium for the in situ generation of nitrous acid. byjus.com The amount of reducing agent is also a key variable. A sufficient excess of the reducing agent, such as stannous chloride or zinc powder, is required to ensure the complete conversion of the diazonium salt to the hydrazine.

Table 2: Key Parameters for Optimization

| Parameter | Variable | Goal / Reason for Optimization |

|---|---|---|

| Temperature | 0-5 °C vs. >10 °C | Maximize diazonium salt stability; prevent formation of phenolic impurities. |

| Acid Concentration | Molar excess of HCl | Ensure complete solubility of the aniline salt and full conversion to the diazonium salt. |

| Reducing Agent | SnCl₂, Zn, Na₂SO₃, (NH₄)₂SO₃ | Affects reaction time, yield, purity, and ease of product isolation. |

| pH Control | Acidic (Diazotization), Acidic (Reduction), Basic (Isolation of free base) | Critical for reaction progression and for isolating the final product either as a salt or free base. patsnap.com |

Exploration of Novel and Greener Synthetic Pathways

Recent research in organic synthesis has emphasized the development of safer and more environmentally friendly methods, which can be applied to the preparation of this compound.

One area of innovation involves replacing traditional diazotizing agents. Instead of sodium nitrite and strong acid, organic nitrites like tert-butyl nitrite (TBN) can be used. researchgate.net This approach can be advantageous as it allows the reaction to be performed under milder, non-aqueous conditions and can sometimes be run at higher temperatures without the accumulation of unstable intermediates, thus improving the safety profile of the process. researchgate.net

Furthermore, the principles of green chemistry encourage the move from batch processing to continuous flow synthesis. For diazotization reactions, flow chemistry offers significant safety benefits by minimizing the volume of the hazardous diazonium salt intermediate present at any given time. researchgate.net In a flow setup, small quantities of the aniline and the diazotizing agent are continuously mixed and reacted in a temperature-controlled microreactor, and the resulting intermediate is immediately consumed in the subsequent reduction step. This minimizes the risk of uncontrolled decomposition associated with large-scale batch reactions.

Another greener approach targets the reduction step. While classical methods use stoichiometric metal reductants like tin or zinc, which generate significant metallic waste, catalytic hydrogenation represents a cleaner alternative. The diazonium salt could potentially be reduced using hydrogen gas with a catalyst such as palladium on carbon (Pd/C), a method known for its high efficiency and the production of only water as a byproduct.

Comparative Analysis of Synthetic Efficiencies and Selectivities

A direct comparative analysis for this compound is limited by the lack of published head-to-head studies. However, by comparing the methods used for structurally similar phenylhydrazines, it is possible to infer the potential efficiencies of different routes.

The classical route involving diazotization followed by reduction with a metal-based reductant is robust and generally provides good yields. For example, a patent for the synthesis of 4-chlorophenylhydrazine hydrochloride using an ammonium sulfite reductant reports a final product purity of 99.2%. google.com The use of zinc powder for the synthesis of 4-methylphenylhydrazine hydrochloride is also presented as an effective industrial method. patsnap.com

Catalytic hydrogenation, while atom-economical, may present challenges with selectivity. The catalyst could potentially de-halogenate the aromatic ring in halogenated precursors or be sensitive to impurities from the diazotization step.

The use of tert-butyl nitrite as a diazotizing agent offers high selectivity and can simplify purification, but the reagent is more expensive than traditional sodium nitrite and hydrochloric acid, which may be a consideration for large-scale synthesis.

Table 3: Comparative Overview of Potential Synthetic Strategies

| Synthetic Strategy | Diazotizing Agent | Reducing Agent | Potential Advantages | Potential Disadvantages |

|---|---|---|---|---|

| Classical Metal Reduction | NaNO₂ / HCl | SnCl₂ or Zn powder | Well-established, reliable, good yields. | Generates metallic waste, requires careful workup. |

| Sulfite Reduction | NaNO₂ / HCl | (NH₄)₂SO₃ / Na₂SO₃ | Good product quality, improved handling with solution-based reagents. google.com | Can require careful pH and temperature control. |

| Greener Catalytic Hydrogenation | NaNO₂ / HCl | H₂ / Pd/C | High atom economy, cleaner process. | Catalyst cost, potential for catalyst poisoning or side reactions. |

| Novel Organic Nitrite Route | tert-Butyl Nitrite | Various | Improved safety, milder conditions. researchgate.net | Higher reagent cost, may not be as economical for large scale. |

Chemical Reactivity and Mechanistic Investigations of 4 N Pentylphenylhydrazine Hydrochloride

Mechanistic Pathways of Reactions Involving 4-n-Pentylphenylhydrazine Hydrochloride

The most prominent reaction pathway for this compound is the Fischer indole (B1671886) synthesis, a robust method for forming indole rings. wikipedia.orgthermofisher.com This acid-catalyzed reaction involves the condensation of the phenylhydrazine (B124118) with an aldehyde or a ketone.

The generally accepted mechanism for the Fischer indole synthesis, as it applies to this compound, proceeds through several key steps:

Hydrazone Formation: The initial step is the reaction between 4-n-pentylphenylhydrazine and a carbonyl compound (aldehyde or ketone) to form a 4-n-pentylphenylhydrazone. This is a condensation reaction where a molecule of water is eliminated. youtube.comnih.gov

Tautomerization: The resulting hydrazone undergoes tautomerization to its enamine isomer (or 'ene-hydrazine'). wikipedia.org This step is crucial as it sets the stage for the subsequent sigmatropic rearrangement.

youtube.comyoutube.com-Sigmatropic Rearrangement: Following protonation of the enamine, a concerted pericyclic reaction, specifically a youtube.comyoutube.com-sigmatropic rearrangement (also known as a Claisen-type rearrangement), occurs. This is the key bond-forming step that creates the C-C bond necessary for the indole ring. wikipedia.orgyoutube.com

Aromatization and Cyclization: The rearrangement leads to a di-imine intermediate, which, upon losing a proton, rearomatizes. Subsequent intramolecular nucleophilic attack by the newly formed amino group onto the imine carbon results in a five-membered ring intermediate. youtube.com

Elimination of Ammonia (B1221849): The final step involves the acid-catalyzed elimination of a molecule of ammonia, leading to the formation of the stable aromatic indole ring. wikipedia.orgnih.gov

Isotopic labeling studies have confirmed that the N1 nitrogen of the original phenylhydrazine is incorporated into the final indole ring. wikipedia.org

Role of the Hydrazine (B178648) Moiety in Nucleophilic and Electrophilic Transformations

The hydrazine group (-NHNH2) is central to the reactivity of 4-n-pentylphenylhydrazine.

Nucleophilicity: The terminal nitrogen atom of the hydrazine moiety possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is fundamental to the initial step of the Fischer indole synthesis, where it attacks the electrophilic carbonyl carbon of the aldehyde or ketone. youtube.com The nucleophilic character of the hydrazine is also exploited in other reactions, such as the formation of pyrazoles from 1,3-dicarbonyl compounds.

Redox Properties: The hydrazine moiety can also participate in redox reactions, acting as a reducing agent. However, in the context of the Fischer indole synthesis, its primary role is that of a nucleophile.

Influence of the 4-n-Pentylphenyl Substituent on Compound Reactivity and Selectivity

The 4-n-pentylphenyl group significantly modulates the reactivity of the hydrazine moiety through electronic and steric effects.

Electronic Effects: The n-pentyl group is an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density on the phenyl ring, which in turn enhances the nucleophilicity of the attached hydrazine group. msu.edu A more electron-rich phenyl ring can better stabilize the positive charge that develops on the nitrogen atom during the initial stages of the Fischer indole synthesis, thereby accelerating the reaction rate compared to unsubstituted phenylhydrazine. youtube.com This activating effect generally leads to higher yields and potentially milder reaction conditions. nih.gov

Steric Effects: The steric bulk of the n-pentyl group is relatively minimal at the para position and thus does not significantly hinder the approach of reactants to the hydrazine moiety. However, in reactions involving unsymmetrical ketones, the electronic nature of the substituent on the phenylhydrazine can influence the regioselectivity of the cyclization. For electron-donating groups like the n-pentyl group, the cyclization generally favors the formation of the indole isomer resulting from attack at the less substituted alpha-carbon of the ketone. rsc.org

The following table illustrates the expected impact of the 4-n-pentyl substituent on the Fischer indole synthesis compared to unsubstituted phenylhydrazine.

| Feature | Unsubstituted Phenylhydrazine | 4-n-Pentylphenylhydrazine | Rationale |

| Reaction Rate | Baseline | Faster | The electron-donating n-pentyl group increases the nucleophilicity of the hydrazine. |

| Reaction Conditions | Standard | Potentially Milder | Increased reactivity may allow for lower temperatures or less harsh acid catalysts. |

| Yield | Variable | Generally Higher | The activating nature of the n-pentyl group often leads to more efficient conversion. |

Acid-Catalyzed Reaction Dynamics of the Hydrochloride Form

The use of 4-n-pentylphenylhydrazine as its hydrochloride salt is common for stability and handling purposes. The hydrochloric acid plays a crucial role as a catalyst in many of its reactions, most notably the Fischer indole synthesis. wikipedia.orgnih.gov

The acid catalyst performs several functions:

Activation of the Carbonyl: The acid protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. youtube.comyoutube.com

Catalysis of Dehydration: The acid facilitates the elimination of water during the formation of the hydrazone.

Promotion of Rearrangement: Protonation of the enamine intermediate is a prerequisite for the youtube.comyoutube.com-sigmatropic rearrangement. wikipedia.orgyoutube.com

Facilitation of Ammonia Elimination: The final step of the Fischer indole synthesis, the elimination of ammonia, is also an acid-catalyzed process. wikipedia.org

The concentration and type of acid can influence the reaction outcome. While Brønsted acids like HCl and H2SO4 are commonly used, Lewis acids can also be employed. wikipedia.orgsharif.edu In some cases, the use of a stronger acid can alter the regioselectivity of the reaction with unsymmetrical ketones. rsc.org

Stereochemical Considerations in Reactions of this compound

Stereochemical outcomes in reactions involving this compound become important when the reacting partner, typically a ketone, is chiral or prochiral.

If this compound reacts with a chiral, non-racemic ketone, the resulting indole product will also be chiral. The stereocenter from the ketone is typically retained in the final product. The diastereoselectivity of such reactions can be influenced by the reaction conditions and the steric and electronic nature of the substituents on both reactants.

When an unsymmetrical ketone is used that can form two different enamines, the stereochemistry of the enamine (E vs. Z) can influence the stereochemical outcome of the youtube.comyoutube.com-sigmatropic rearrangement, although this is a complex aspect with multiple influencing factors. For 4-n-pentylphenylhydrazine, the para-substituent is distant from the reaction center and is not expected to exert a strong direct stereochemical control. Any observed stereoselectivity would primarily be dictated by the structure of the ketone and the reaction conditions.

Applications in Advanced Organic Synthesis

4-n-Pentylphenylhydrazine Hydrochloride as a Precursor for Complex Molecular Architectures

This compound serves as a crucial starting material for the synthesis of complex molecular architectures, most notably in the preparation of synthetic cannabinoids. The Fischer indole (B1671886) synthesis, a venerable reaction in organic chemistry discovered by Emil Fischer in 1883, is the primary method through which this precursor is utilized to create intricate indole scaffolds. researchgate.netwikipedia.orgmdpi.com This reaction involves the condensation of a phenylhydrazine (B124118) derivative with an aldehyde or ketone under acidic conditions to form a phenylhydrazone, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to yield the indole core. researchgate.netwikipedia.org

A prominent example of its application is in the synthesis of JWH-018, a potent cannabimimetic indole. nih.govwikipedia.org In this synthesis, this compound is reacted with a suitable ketone to form the corresponding N-(4-pentylphenyl)hydrazone. Subsequent acid-catalyzed cyclization via the Fischer indole synthesis route affords the 1-pentylindole skeleton, which is a key structural feature of JWH-018 and related compounds. nih.gov The n-pentyl chain is a critical pharmacophoric element, and its introduction at the outset using this compound is a key strategic advantage. The synthesis of a variety of cannabimimetic 1-alkyl-2-methyl-3-(1-naphthoyl)indoles has been achieved using similar strategies, highlighting the importance of substituted phenylhydrazines in this area of medicinal chemistry. bohrium.comtandfonline.com

The versatility of the Fischer indole synthesis allows for the creation of a wide array of substituted indoles by varying the ketone or aldehyde reaction partner. researchgate.netnih.govresearchgate.net This flexibility makes this compound a valuable precursor for generating libraries of complex molecules for drug discovery and materials science applications.

Synthesis of Nitrogen-Containing Heterocyclic Compounds via Cyclocondensation Reactions

Cyclocondensation reactions are fundamental to the synthesis of heterocyclic compounds, and this compound is a key player in the formation of various nitrogen-containing rings. nih.gov The most significant of these is the Fischer indole synthesis, which is, at its core, a cyclocondensation reaction. mdpi.comresearchgate.net The intramolecular cyclization of the intermediate enamine (formed from the phenylhydrazone) is a critical step in the formation of the indole ring. wikipedia.org This method has been extensively used for the synthesis of a wide range of indole alkaloids and other bioactive indole derivatives. nih.govresearchgate.net

Beyond indoles, this compound can be employed in the synthesis of other important nitrogen-containing heterocycles, such as pyrazoles. The Knorr pyrazole (B372694) synthesis and related methods involve the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govijsrch.comnih.gov By reacting this compound with various β-diketones, β-ketoesters, or α,β-unsaturated ketones, a diverse range of 1-(4-n-pentylphenyl)-substituted pyrazoles can be synthesized. organic-chemistry.orgnih.gov The regioselectivity of these reactions can often be controlled by the choice of reaction conditions and the nature of the dicarbonyl substrate. nih.gov

The synthesis of pyrazoles is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. The ability to introduce a lipophilic n-pentylphenyl group onto the pyrazole ring using this compound provides a straightforward route to novel compounds with potentially enhanced biological activity. ijsrch.comnih.gov

| Heterocycle Class | General Reaction | Key Reagents | Significance |

|---|---|---|---|

| Indoles | Fischer Indole Synthesis | Aldehydes, Ketones | Core of many bioactive molecules, including synthetic cannabinoids. nih.govnih.gov |

| Pyrazoles | Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds | Important scaffolds in pharmaceuticals and agrochemicals. ijsrch.comnih.gov |

| Indazoles | Intramolecular Cyclization | Ortho-functionalized benzophenones | Structural motifs in various therapeutic agents. |

Utilization in C-N Bond Forming Reactions and Amine Functionalization

The hydrazine moiety of this compound is a potent nucleophile, making it a valuable reagent for C-N bond formation. nih.govtcichemicals.comnumberanalytics.comnih.gov The initial step of the Fischer indole synthesis, the formation of a phenylhydrazone from a ketone or aldehyde, is a classic example of a C-N bond-forming condensation reaction. wikipedia.orgmdpi.com This reaction proceeds readily and is often the precursor to more complex transformations.

Beyond hydrazone formation, the nitrogen atoms of the hydrazine group can participate in a variety of other C-N bond-forming reactions. For instance, arylhydrazines can be used in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl bonds. tcichemicals.com While direct examples with this compound are not extensively documented in readily available literature, the general reactivity of arylhydrazines suggests its potential in such transformations.

Furthermore, the hydrazine group can be a handle for further functionalization. For example, acylation of the hydrazine nitrogen atoms can lead to the formation of hydrazides, which are themselves versatile intermediates in organic synthesis. These functionalization reactions allow for the elaboration of the this compound scaffold into more complex structures.

Development of Novel Synthetic Building Blocks from this compound

This compound is not only a precursor for the direct synthesis of target molecules but also serves as a starting point for the development of novel synthetic building blocks. researchgate.nettandfonline.comnih.govmdpi.com The indole and pyrazole cores synthesized from this compound, as discussed in section 4.2, are themselves versatile platforms for further chemical modification.

For example, a 1-(4-n-pentylphenyl)indole, readily prepared via the Fischer indole synthesis, can be further functionalized at various positions on the indole ring. Electrophilic substitution reactions can introduce a wide range of substituents at the C3 position, while the indole nitrogen can be further alkylated or acylated. This allows for the creation of a library of diverse indole-based building blocks with varying electronic and steric properties.

Similarly, pyrazoles synthesized from this compound can be derivatized to introduce additional functional groups. bohrium.com These functionalized pyrazoles can then be used as key fragments in the synthesis of more complex molecules. The presence of the 4-n-pentylphenyl group can impart desirable properties, such as increased lipophilicity, which can be beneficial in the design of bioactive compounds.

| Starting Material | Derived Building Block | Potential Subsequent Reactions |

|---|---|---|

| This compound | 1-(4-n-Pentylphenyl)indole | Vilsmeier-Haack formylation, Friedel-Crafts acylation, Mannich reaction |

| This compound | 1-(4-n-Pentylphenyl)-3,5-dimethylpyrazole | Halogenation, Nitration, Metal-catalyzed cross-coupling |

| This compound | N-Acyl-N'-(4-n-pentylphenyl)hydrazine | Heterocycle synthesis (e.g., oxadiazoles, triazoles) |

Contributions to Retrosynthetic Strategies for Bioactive Molecules

Retrosynthetic analysis is a powerful tool in organic synthesis for planning the synthesis of complex target molecules by mentally breaking them down into simpler, commercially available starting materials. youtube.com this compound features prominently in the retrosynthetic analysis of numerous bioactive molecules, particularly those containing a 1-pentylindole moiety.

The synthesis of the synthetic cannabinoid JWH-018 serves as an excellent case study. nih.gov A retrosynthetic disconnection of the C3-acyl group of JWH-018 reveals a 1-pentylindole intermediate. A further disconnection of the indole ring via the logic of the Fischer indole synthesis leads directly to this compound and a suitable ketone as the key precursors. youtube.com This straightforward and efficient retrosynthetic pathway makes this compound a highly valuable starting material for the synthesis of this class of compounds.

Derivatization Studies for Enhanced Analytical and Synthetic Applications

Principles and Utility of Chemical Derivatization for Hydrazine-Containing Compounds

Hydrazine-containing compounds, including substituted phenylhydrazines, often present analytical difficulties due to their polarity, potential for thermal instability, and sometimes weak response to common analytical detectors. nih.govnih.gov Chemical derivatization addresses these issues by altering the analyte's physicochemical properties. libretexts.org The primary goals of derivatizing hydrazines are to increase volatility for gas chromatography (GC), improve thermal stability, enhance chromatographic separation in both GC and high-performance liquid chromatography (HPLC), and increase detection sensitivity. libretexts.orgchromtech.com

The fundamental principle involves reacting the active hydrogen atoms on the hydrazine (B178648) moiety (-NHNH2) with a specific reagent. libretexts.orgchromtech.com This reaction should ideally be rapid, quantitative, and produce a single, stable derivative with no structural rearrangements. chromtech.com The utility of this process is extensive. In environmental analysis, derivatization allows for the detection of trace levels of hydrazines. nih.govcdc.gov For instance, reacting hydrazines with aldehydes or ketones to form stable hydrazones is a common strategy. researchgate.netnih.gov These derivatives often possess strong chromophores or fluorophores, making them easily detectable by UV-Vis or fluorescence detectors at low concentrations. libretexts.orgresearchgate.net

Furthermore, derivatization is crucial for mass spectrometry (MS) analysis. By increasing the molecular weight and introducing specific fragmentation patterns, derivatization can improve both identification and quantification. nih.govnih.gov For complex biological samples, derivatization helps to separate the analyte from interfering matrix components and minimizes loss due to adsorption on analytical hardware. cdc.govnih.gov

Impact of Derivatization on Analytical Detectability and Quantitation Methodologies

The primary impact of derivatization is the significant improvement in the ability to detect and quantify a target analyte. nih.govnih.gov By converting 4-n-pentylphenylhydrazine into a derivative, its response to various detectors can be amplified by orders of magnitude.

Table 2: Effect of Derivatization on Analytical Detection

| Derivatization Technique | Reagent Example | Resulting Derivative Property | Enhanced Detection Method |

| Acylation | Dansyl Chloride | Introduces a fluorescent tag | HPLC with Fluorescence Detection. libretexts.orgnih.gov |

| Acylation | Pentafluorobenzoyl chloride | Introduces electrophoric groups | GC with Electron Capture Detection (GC-ECD). cdc.govnih.gov |

| Aldehyde Condensation | 4-Nitrobenzaldehyde (B150856) | Forms a hydrazone with a strong chromophore | HPLC with UV-Vis Detection at a specific wavelength (e.g., ~416 nm), minimizing matrix interference. rsc.org |

| Silylation | BSTFA | Increases volatility and produces characteristic ions | Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.com |

| Hydrazine-based Reagents | 2-hydrazino-1-methylpyridine (HMP) | Introduces a readily ionizable group | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with enhanced signal intensity. nih.gov |

For instance, the native 4-n-pentylphenylhydrazine molecule has a UV absorbance dictated by its phenyl ring, which may be in a region where many other compounds in a complex sample also absorb. Derivatizing it with 4-nitrobenzaldehyde shifts the maximum absorbance into the visible light region (around 416 nm), effectively moving the signal away from most matrix interferences and improving selectivity. rsc.org

In mass spectrometry, derivatization not only aids in chromatography but also directs the fragmentation of the molecule in a predictable way, which is crucial for structural elucidation and for developing sensitive Selected Reaction Monitoring (SRM) methods in LC-MS/MS. nih.gov The derivatization of ketones on steroids with 2-hydrazino-1-methylpyridine (HMP), for example, has been shown to dramatically increase ionization efficiency and sensitivity. nih.gov A similar enhancement would be expected for the derivatization of other carbonyl-containing compounds with a hydrazine reagent, or conversely, the derivatization of a hydrazine compound itself.

Derivatization as a Tool for Modulating Reactivity and Selectivity in Subsequent Synthetic Steps

Beyond analytics, derivatization is a fundamental strategy in organic synthesis. The hydrazine moiety is a versatile functional group, but its two nitrogen atoms with varying nucleophilicity can lead to mixtures of products. Derivatization, in the form of introducing protecting groups, can modulate this reactivity.

For example, one of the nitrogen atoms of 4-n-pentylphenylhydrazine can be selectively acylated or protected with a group like tert-butoxycarbonyl (Boc). organic-chemistry.org This protected intermediate can then undergo a specific reaction, such as alkylation, at the other nitrogen atom. organic-chemistry.orgacs.org Following the desired reaction, the protecting group can be removed under specific conditions to reveal the new, selectively functionalized hydrazine. This approach allows for the synthesis of complex molecules with precise control over the substitution pattern, which would be difficult to achieve with the underivatized hydrazine. This modulation of reactivity is essential for building heterocyclic structures like pyrazoles or indoles, where phenylhydrazines are common starting materials.

Computational Chemistry and Theoretical Investigations of 4 N Pentylphenylhydrazine Hydrochloride

Quantum Chemical Characterization of 4-n-Pentylphenylhydrazine Hydrochloride

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for this purpose, offering a balance between accuracy and computational cost.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound dictates its chemical behavior. A key aspect of this is the distribution of electron density, which can be analyzed through population analysis methods. The protonation of the hydrazine (B178648) group significantly influences the electronic properties of the phenyl ring and the n-pentyl chain.

Computational studies on similar aromatic compounds, such as aniline (B41778) and its derivatives, have shown that the nature and position of substituents on the benzene (B151609) ring affect the electronic properties. nih.gov For this compound, the electron-donating n-pentyl group at the para position influences the electron density of the aromatic system.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For instance, studies on phenylenediamine-phenylhydrazine-formaldehyde terpolymer have shown that a low HOMO-LUMO energy gap (e.g., 4.468 eV) suggests high reactivity and polarizability. researchgate.net

Natural Bond Orbital (NBO) analysis can provide further details on the bonding, including hyperconjugative interactions and charge delocalization within the molecule.

Table 1: Illustrative Calculated Electronic Properties for a Substituted Phenylhydrazine (B124118) Derivative

| Property | Value |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Note: This table is illustrative and based on typical values for similar aromatic hydrazines. Specific calculations for this compound are required for precise data.

Conformational Analysis and Potential Energy Surfaces

The n-pentyl group introduces conformational flexibility to the molecule. Conformational analysis aims to identify the stable conformers and the energy barriers between them. The rotation around the C-C bonds of the alkyl chain and the C-N and N-N bonds of the hydrazine moiety leads to various spatial arrangements.

Potential energy surfaces (PES) can be mapped by systematically changing the dihedral angles of the flexible bonds and calculating the corresponding energy. This allows for the identification of local and global energy minima, which correspond to the stable conformers. Studies on long-chain alkylbenzenes have explored the conformational preferences of alkyl chains attached to aromatic rings. nih.gov The extended and folded conformations of the pentyl chain would have different energies, with the all-trans conformation often being the most stable in the gas phase.

The presence of the hydrochloride salt can influence the conformational preferences due to intermolecular interactions in the solid state or in solution.

Prediction of Spectroscopic Signatures (e.g., Vibrational, Electronic)

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for structural validation.

Vibrational Spectra (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. These can be correlated with experimental infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include N-H stretching and bending of the hydrazinium (B103819) group, C-H stretching of the aromatic ring and the pentyl chain, and C=C stretching of the benzene ring. For example, studies on other hydrazine derivatives have assigned specific vibrational frequencies to different functional groups. mdpi.com

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. The calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. The UV-Vis spectrum of phenylhydrazine in alcohol shows absorption maxima at 241 nm and 283 nm. nih.gov The presence of the n-pentyl group in the para position is expected to cause a slight bathochromic (red) shift in these absorptions.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental data, can aid in the complete assignment of the NMR signals and provide further confirmation of the molecular structure.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -NH₃⁺ | Symmetric Stretch | ~3200 |

| -NH₃⁺ | Asymmetric Stretch | ~3280 |

| Aromatic C-H | Stretch | ~3050 |

| Aliphatic C-H | Stretch | 2850-2960 |

| C=C (Aromatic) | Stretch | 1450-1600 |

Note: This table is illustrative. Precise values require specific calculations for this compound.

Molecular Dynamics Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their interactions with their environment, such as a solvent or a biological system. wiley.com

For this compound in an aqueous solution, MD simulations can reveal information about the solvation shell around the molecule. The charged hydrazinium group will strongly interact with water molecules through hydrogen bonding, while the hydrophobic n-pentyl chain will influence the local water structure.

Simulations can also be used to study the aggregation behavior of the molecule in solution. At higher concentrations, the hydrophobic interactions between the pentyl chains of different molecules might lead to the formation of micelles or other aggregates. The balance between the hydrophilic hydrazinium head and the hydrophobic alkyl tail would govern this self-assembly process. Studies on the aggregation of other amphiphilic molecules provide a framework for understanding these phenomena. nist.govusgs.gov

Theoretical Modeling of Reaction Mechanisms and Kinetics

Theoretical methods are instrumental in elucidating the detailed steps of chemical reactions, including the characterization of transient species like transition states.

Transition State Characterization and Reaction Pathway Elucidation

A prominent reaction of phenylhydrazines is the Fischer indole (B1671886) synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone in an acidic medium to form an indole. wikipedia.org For this compound, this reaction would lead to the formation of a 6-pentyl-substituted indole.

Computational studies can model the entire reaction pathway of the Fischer indole synthesis. This includes the initial formation of the phenylhydrazone, its tautomerization to an enehydrazine, the key mdpi.commdpi.com-sigmatropic rearrangement to form a di-imine intermediate, and the subsequent cyclization and elimination of ammonia (B1221849) to yield the final indole product. mdpi.com

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. The transition state is a critical point on the reaction pathway, representing the energy maximum between reactants and products. Its geometry and vibrational frequencies can be calculated to confirm its nature and to determine the activation energy of the reaction. The presence of the electron-donating pentyl group can influence the rate of the cyclization step. rsc.org

Free Energy Calculations for Reaction Feasibility and Rates

The feasibility and rate of a chemical reaction are fundamental aspects governed by thermodynamics and kinetics, respectively. For this compound, computational chemistry provides powerful tools to investigate these properties through the calculation of Gibbs free energy (ΔG).

The spontaneity of a reaction is determined by the change in Gibbs free energy, which is defined by the equation: ΔG = ΔH - TΔS, where ΔH is the enthalpy change, T is the temperature, and ΔS is the entropy change. nih.govmdpi.com A negative ΔG value indicates a spontaneous or feasible reaction, while a positive value suggests the reaction is not spontaneous under the given conditions. nih.govmdpi.com Standard Gibbs free energy of formation (ΔG°f) for reactants and products can be used to calculate the standard Gibbs free energy change of a reaction (ΔG°rxn). nih.gov

Hypothetical Free Energy Profile for Fischer Indole Synthesis:

A hypothetical reaction coordinate diagram for the Fischer indole synthesis starting from this compound would illustrate the changes in free energy throughout the reaction. The process would involve several key steps:

Formation of the Phenylhydrazone: The initial reaction between 4-n-pentylphenylhydrazine and a carbonyl compound.

Protonation and Tautomerization: The phenylhydrazone undergoes acid catalysis, leading to the formation of an enamine intermediate. wikipedia.org

mdpi.commdpi.com-Sigmatropic Rearrangement: This is often the rate-determining step, involving a significant energy barrier (activation energy).

Aromatization: The final step involves the loss of ammonia to form the stable indole ring. wikipedia.org

Table of Hypothetical Thermodynamic Data for a Fischer Indole Synthesis Reaction

Below is an interactive table showcasing hypothetical thermodynamic data for a representative Fischer indole synthesis reaction. Note: These values are illustrative and not based on experimental or calculated data for this compound.

| Reaction Step | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° at 298 K (kJ/mol) | Feasibility |

| Hydrazone Formation | -45 | +120 | -80.76 | Feasible |

| Tautomerization | +10 | +30 | +1.06 | Non-spontaneous |

| mdpi.commdpi.com-Sigmatropic Rearrangement | +80 | -20 | +85.96 | Non-spontaneous |

| Aromatization | -150 | +180 | -203.64 | Feasible |

| Overall Reaction | -105 | +310 | -197.34 | Feasible |

Application of Machine Learning and Chemoinformatics in Predicting Reactivity and Synthetic Outcomes

The fields of machine learning (ML) and chemoinformatics are revolutionizing the prediction of chemical reactivity and the outcomes of synthetic reactions, offering a faster and more efficient alternative to traditional experimental and purely theoretical approaches. nih.govyoutube.comukcatalysishub.co.uk For a compound like this compound, these computational tools can provide valuable insights into its behavior in various chemical transformations.

Machine learning models, particularly neural networks, can be trained on large datasets of known reactions to predict the products, yields, and optimal conditions for new reactions. nih.govyoutube.com These models learn complex relationships between the structures of reactants, reagents, solvents, and catalysts, and the resulting reaction outcomes. nih.govyoutube.comlbl.gov

Predicting Reactivity:

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of chemoinformatics used to predict the reactivity of molecules. mdpi.comnih.govresearchgate.net These models correlate molecular descriptors (physicochemical properties, topological indices, etc.) with experimental or computationally derived reactivity data. nih.gov For this compound, a QSAR model could be developed to predict its nucleophilicity or its propensity to undergo specific reactions based on its structural features.

Predicting Synthetic Outcomes:

Machine learning algorithms can be trained to predict the products of a reaction given the starting materials and reagents. For instance, a model could be trained on a vast database of Fischer indole syntheses to predict the structure of the resulting indole from the reaction of various substituted phenylhydrazines and carbonyl compounds. mdpi.com This can be particularly useful in cases where multiple isomers could be formed.

Furthermore, ML models can predict reaction conditions, such as the most suitable catalyst, solvent, and temperature, to achieve a desired outcome. nih.gov This has the potential to significantly reduce the experimental effort required for reaction optimization.

Illustrative Data Table for a Hypothetical Machine Learning Model Prediction:

The following interactive table illustrates how a machine learning model might predict the yield of an indole product from the reaction of this compound with different ketones, based on a set of molecular descriptors. Disclaimer: The data presented is for illustrative purposes only and does not represent the output of an actual predictive model.

| Ketone Reactant | Ketone Molecular Weight | Ketone LogP | Predicted Indole Yield (%) | Confidence Score |

| Acetone | 58.08 | -0.24 | 75 | 0.92 |

| 2-Butanone | 72.11 | 0.29 | 82 | 0.89 |

| Cyclopentanone | 84.12 | 0.57 | 88 | 0.95 |

| Cyclohexanone | 98.14 | 0.81 | 91 | 0.93 |

| Acetophenone | 120.15 | 1.58 | 65 | 0.85 |

Such predictive models, once validated, can guide synthetic chemists in selecting the most promising reaction partners and conditions to achieve high yields of the desired products. The ongoing development of more sophisticated algorithms and the growth of chemical reaction databases will continue to enhance the power and accuracy of these computational tools in synthetic chemistry. ukcatalysishub.co.uknih.gov

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-n-Pentylphenylhydrazine hydrochloride and its potential reaction products. Both ¹H and ¹³C NMR provide detailed information about the molecular framework of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides a distinct fingerprint of the molecule. The chemical shifts, multiplicities, and integral values of the proton signals allow for the precise assignment of each proton in the structure. Due to the hydrochloride form, the protons of the hydrazine (B178648) moiety and any associated water may exhibit broad signals and their chemical shifts can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-α (methylene) | ~3.6 | Triplet | ~7.5 |

| H-β, H-γ, H-δ (methylenes) | ~1.3-1.6 | Multiplet | |

| H-ε (methyl) | ~0.9 | Triplet | ~7.0 |

| Aromatic Protons (ortho to pentyl) | ~7.2 | Doublet | ~8.0 |

| Aromatic Protons (meta to pentyl) | ~7.0 | Doublet | ~8.0 |

| NH₂⁺ and NH | Broad signals |

Note: Predicted data is generated for illustrative purposes and may vary from experimental values.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the complete assignment of the carbon framework.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (ipso-pentyl) | ~142 |

| C2, C6 (ortho to pentyl) | ~129 |

| C3, C5 (meta to pentyl) | ~115 |

| C4 (ipso-hydrazine) | ~148 |

| C-α (methylene) | ~35 |

| C-β (methylene) | ~31 |

| C-γ (methylene) | ~30 |

| C-δ (methylene) | ~22 |

| C-ε (methyl) | ~14 |

Note: Predicted data is generated for illustrative purposes and may vary from experimental values.

Advanced Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Confirmation

Advanced Mass Spectrometry (MS) techniques are critical for the confirmation of the molecular weight and for obtaining structural information through fragmentation analysis of 4-n-Pentylphenylhydrazine and its derivatives.

Electron Ionization-Mass Spectrometry (EI-MS): EI-MS is a hard ionization technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, aiding in structural elucidation. For 4-n-Pentylphenylhydrazine, the molecular ion peak (M⁺) would be observed, and key fragment ions would arise from the cleavage of the pentyl chain and the hydrazine moiety.

Predicted Mass Spectrometry Data (EI) for 4-n-Pentylphenylhydrazine:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 178 | [C₁₁H₁₈N₂]⁺ | Molecular Ion (M⁺) |

| 149 | [C₇H₉N₂]⁺ | Loss of C₂H₅ (ethyl radical) |

| 121 | [C₇H₉]⁺ | Loss of N₂H₃ (hydrazinyl radical) |

| 91 | [C₆H₅]⁺ | Tropylium ion rearrangement after loss of pentyl and N₂H₃ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: Predicted data is for the free base and serves for illustrative purposes. The hydrochloride salt would not typically be analyzed by EI-MS directly.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds like this compound. It typically produces the protonated molecular ion [M+H]⁺, providing clear molecular weight information with minimal fragmentation. This technique is particularly useful for monitoring reaction progress where the formation of the target molecule can be tracked by the appearance of its corresponding [M+H]⁺ ion.

Hyphenated Chromatographic Methods (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for assessing the purity of this compound and analyzing complex reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of 4-n-Pentylphenylhydrazine, derivatization is often employed to increase its volatility and thermal stability. nih.gov The resulting derivative can be separated on a GC column and detected by the mass spectrometer, allowing for the identification and quantification of impurities.

A typical GC-MS method would involve:

Derivatization: Acylation or silylation of the hydrazine group.

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Oven Program: A temperature gradient to ensure the separation of components with different boiling points.

MS Detection: Full scan mode for impurity identification and selected ion monitoring (SIM) for targeted quantification of known impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound. actascientific.com Reversed-phase HPLC is commonly used for the separation, coupled with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source for the mass spectrometer.

A representative LC-MS method would include:

LC Column: A C18 or C8 reversed-phase column.

Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol.

MS Detection: ESI in positive ion mode to detect the [M+H]⁺ ion of the target compound and any related impurities.

Development and Validation of Analytical Protocols for this compound and its Derivatives

The development and validation of analytical protocols are crucial to ensure that the methods used for quality control are reliable, reproducible, and fit for their intended purpose. researchgate.netijarsct.co.inunr.edu.ar These validation studies are performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.net

The validation of an HPLC method for the determination of related substances in this compound would typically involve the assessment of the following parameters:

| Validation Parameter | Objective and Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). Peak purity analysis using a photodiode array (PDA) detector is often performed. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.99 is typically required over a specified range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by spike/recovery studies at different concentration levels, with recovery typically expected to be within 98-102%. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should typically be ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often determined based on a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). |

| Solution Stability | The stability of the analyte in solution over a specified period under defined storage conditions. |

The successful validation of these parameters ensures that the analytical method is suitable for its intended use in routine quality control, providing reliable data on the purity and quality of this compound.

Future Research Directions and Emerging Paradigms for 4 N Pentylphenylhydrazine Hydrochloride

Exploration of New Catalytic Applications and Sustainable Synthesis

The future of chemical synthesis is intrinsically linked to the development of efficient catalytic systems and sustainable, environmentally benign methodologies. For compounds like 4-n-pentylphenylhydrazine hydrochloride, research is moving towards harnessing their potential as versatile precursors in catalytic reactions while greening their own synthesis pathways.

Arylhydrazines have gained significant attention as building blocks for direct catalytic functionalizations. researchgate.net Under mild oxidative conditions, they can serve as sources of aryl radicals, which are highly reactive intermediates crucial for forming new chemical bonds. researchgate.netacs.org This reactivity allows them to be used in a variety of important transformations, including C-H bond arylations and conjugate additions, offering an alternative to traditional cross-coupling partners like organic halides. researchgate.netnih.gov For instance, research has demonstrated the use of arylhydrazines for the arylation of 1,4-naphthoquinones using catalytic iodine in the open air, a metal-free and environmentally friendly approach. acs.org This method avoids the use of heavy metal catalysts like palladium, which, despite their effectiveness, present toxicity and cost concerns. acs.org

On the synthesis front, the focus is on developing greener methods. Traditional approaches often rely on harsh reagents or expensive catalysts. rsc.orgbohrium.com Emerging sustainable protocols include copper-catalyzed cross-coupling reactions of aryl halides with hydrazine (B178648), which can be performed in greener solvents like polyethylene (B3416737) glycol (PEG-400) or even water. researchgate.netresearchgate.net Furthermore, visible-light photocatalysis represents a frontier in green chemistry, enabling the synthesis of complex molecules under mild, ambient conditions and reducing the reliance on metal catalysts and hazardous solvents. acs.org

Table 1: Examples of Catalytic Reactions Utilizing Arylhydrazine Precursors This table is interactive. You can sort and filter the data.

| Reaction Type | Catalyst/Reagent | Substrate Example | Key Advantage | Reference |

|---|---|---|---|---|

| C-H Arylation | Mn(OAc)₃·2H₂O | Simple Arenes | Direct functionalization of arenes | nih.gov |

| Arylation of Naphthoquinones | Catalytic Iodine / Air | 1,4-Naphthoquinone | Metal-free, environmentally benign | acs.org |

| Oxidative Self-Carbonylation | Pd/Cu | Arylhydrazine, CO, O₂ | Forms symmetrical biaryl ketones | researchgate.net |

| C-N Borylation | Photochemical/Electrochemical | Arylhydrazine, B₂(pin)₂ | Transition-metal-free borylation | researchgate.net |

| Desulfurative Cyclization | Visible Light / Rh6G | 2-Hydrazinopyridine | Green, metal-free, mild conditions | acs.org |

Integration with Flow Chemistry and Automated Reaction Systems

The transition from traditional batch processing to continuous flow chemistry and automated synthesis is a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and reproducibility. For the synthesis and application of this compound and related compounds, these technologies hold immense promise.

Flow chemistry, where reactants are pumped through a network of tubes and reactors, provides superior control over reaction parameters like temperature, pressure, and mixing. bohrium.comrsc.org This precision minimizes side reactions and can significantly reduce reaction times from hours to minutes. mdpi.com Recent studies have demonstrated the practical synthesis of various hydrazine derivatives using continuous flow technology. rsc.orgbohrium.comrsc.org These methods often show excellent functional group tolerance and allow for safer handling of potentially hazardous intermediates. bohrium.comrsc.org The synthesis of pyrazoles, a common application of hydrazines, has been successfully adapted to flow systems, achieving good to excellent yields and high regioselectivity. mdpi.comgalchimia.com

Automated synthesis platforms, which can perform entire reaction sequences, including purification, are revolutionizing chemical research. merckmillipore.comyoutube.com These systems can be integrated with flow reactors to create powerful, high-throughput discovery engines. syrris.com By combining automated platforms with design-of-experiment software, reaction conditions can be optimized rapidly, accelerating the discovery of new transformations and the generation of compound libraries for screening. nih.gov For a molecule like this compound, this means its derivatives can be synthesized and tested for various applications in a highly efficient, automated workflow. syrris.com

Table 2: Comparison of Batch vs. Flow Chemistry for Heterocycle Synthesis from Hydrazines This table is interactive. You can sort and filter the data.

| Product Type | Method | Reaction Time | Yield | Key Advantage of Flow | Reference |

|---|---|---|---|---|---|

| Pyrazolopyrimidinones | Batch | 9 hours | ~85% | Drastic time reduction | mdpi.com |

| Pyrazolopyrimidinones | Flow | 16 minutes | ~85% | Drastic time reduction | mdpi.com |

| Pyrazoles | Flow | ~70 minutes total | 20-77% | Mild reaction conditions | mdpi.com |

| Pyrazoles (Two-step) | Flow | 12 minutes total | High | Efficient two-step, one-pot process | galchimia.com |

Advanced Computational Approaches for De Novo Design and Optimization of Derivatives

Computational chemistry provides powerful tools to predict molecular properties, guide experimental design, and accelerate the discovery of new functional molecules. For this compound, in silico methods are crucial for designing derivatives with optimized properties for specific applications.

Molecular docking and molecular dynamics (MD) simulations are used to predict how a molecule will interact with a biological target, such as an enzyme. researchgate.netnih.gov These techniques have been applied to various hydrazine derivatives to design potent and selective enzyme inhibitors. researchgate.netmdpi.com For example, studies on piperazine-hydrazine carboxamide derivatives used docking and MD simulations to identify compounds that fit effectively into the active site of carbonic anhydrase II, a key drug target. researchgate.netnih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to understand the electronic structure and reactivity of molecules. nih.gov This information is vital for predicting the outcome of chemical reactions and designing more efficient synthetic routes. In recent studies, DFT has been used to analyze the reactivity profile of novel phenylhydrazone derivatives. nih.gov Furthermore, computational tools like SwissADME can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), helping to identify drug-like candidates early in the discovery process. mdpi.commdpi.com These predictive models allow researchers to virtually screen large libraries of potential derivatives of this compound, prioritizing the most promising candidates for synthesis and testing.

Table 3: Application of Computational Methods in the Study of Hydrazine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Computational Method | Target/Purpose | Key Finding | Reference |

|---|---|---|---|---|

| Piperazine-hydrazine carboxamides | Molecular Docking, MD Simulation | Carbonic Anhydrase II | Identified essential interactions in the active site, maintained for 40-50 ns | researchgate.netnih.gov |

| Thiazolylhydrazine-piperazines | Molecular Docking, ADME Prediction | MAO-A Enzyme | Simulated binding mode of the most active inhibitor; predicted good BBB penetration | mdpi.com |

| Phenylhydrazones | SwissADME Prediction | Physicochemical Properties | Evaluated drug-likeness based on Lipinski's rule of five | mdpi.com |

| Phenylhydrazono phenoxyquinolines | DFT, Molecular Docking, MD Simulation | α-amylase enzyme | Indicated a favorable reactivity profile and good binding activity | nih.gov |

Methodological Advancements in Analytical Chemistry for Hydrazine Compounds

Accurate and sensitive analytical methods are essential for monitoring reactions, ensuring product purity, and studying the behavior of chemical compounds. The reactive nature of hydrazines presents unique analytical challenges, as they are susceptible to oxidation and can be "sticky," adsorbing to surfaces. nih.govtechbriefs.com

Standard techniques for the analysis of hydrazines include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with detectors like a Nitrogen Phosphorus Detector (NPD) or a Mass Spectrometer (MS) for unequivocal identification. nih.gov To overcome the reactivity issues, derivatization is a common strategy. In this approach, the hydrazine is reacted with an aldehyde (e.g., p-dimethylaminobenzaldehyde or pentafluorobenzaldehyde) to form a more stable hydrazone derivative prior to analysis. nih.gov

Emerging analytical techniques aim to improve sensitivity and reduce sample preparation time. Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) are ambient ionization methods that allow for the direct analysis of samples from surfaces with minimal preparation. techbriefs.comnasa.gov These methods involve ionizing the stable hydrazine derivatives directly from a substrate for detection by mass spectrometry, offering a more sensitive and less error-prone measurement compared to older techniques. techbriefs.com Electrochemical sensors also represent a growing area, providing rapid and selective detection of hydrazine compounds. researchgate.netresearchgate.net

Table 4: Selected Analytical Methods for the Determination of Hydrazine Compounds This table is interactive. You can sort and filter the data.

| Analytical Technique | Sample Preparation | Detection Method | Application/Advantage | Reference |

|---|---|---|---|---|

| HPLC | Derivatization with p-dimethylaminobenzaldehyde | Spectrophotometry or Electrochemical Detector (ED) | Standard method for biological and environmental samples | nih.govnih.gov |

| GC-MS | Derivatization with pentafluorobenzaldehyde; extraction | Mass Spectrometry (MS) | Provides unequivocal identification | nih.govnih.gov |

| HPLC-MS/MS | Pressurized liquid extraction, SPE | Tandem Mass Spectrometry (MS/MS) | Preferred for reactive analytes, high sensitivity | researchgate.net |

| DESI-MS | Reaction on a doped substrate surface | Mass Spectrometry (MS) | Direct analysis, higher sensitivity, less sample loss | techbriefs.comnasa.gov |

| DAPCI-MS | Reaction on a doped substrate surface | Mass Spectrometry (MS) | Alternative direct desorption/ionization technique | techbriefs.comnasa.gov |

Potential Role in Materials Science and Functional Molecule Development

The ability of arylhydrazines like this compound to act as precursors to aryl radicals and participate in cyclization reactions makes them valuable building blocks for new materials and functional molecules. researchgate.netnih.gov The development of arylated organic molecules is critical for applications in pharmaceuticals and materials science. acs.org

One promising avenue is the synthesis of complex heterocyclic structures, which form the core of many functional materials and biologically active compounds. nih.gov For example, arylhydrazines are key reagents in the Fischer indole (B1671886) synthesis and in the creation of pyrazoles, indazoles, and triazoles. nih.gov Recent research has shown that arylhydrazines can be used to synthesize arylated 1,4-naphthoquinones, which are important structural motifs in molecules with diverse applications. acs.org Similarly, visible-light-mediated reactions of hydrazines can produce substituted 1,2,4-triazolo[4,3-a]pyridines, a class of compounds with potential pharmacological activity. acs.org

The pentyl group on this compound offers an interesting feature for materials science. This lipophilic alkyl chain can influence the solubility and self-assembly properties of molecules derived from it. This could be exploited in the design of liquid crystals, organic semiconductors, or functional polymers where molecular packing and intermolecular interactions are critical. The hydrazine moiety itself can be used to form coordination complexes with metal ions, opening the door to the synthesis of coordination polymers or metal-organic frameworks (MOFs) with tailored electronic or porous properties. Future work will likely focus on incorporating this and similar building blocks into larger, more complex architectures to create novel functional materials.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (bis(trifluoroacetoxy)iodo)benzene (PIFA) |

| 1,4-Naphthoquinone |

| 2-Hydrazinopyridine |

| Acetic acid |

| B₂(pin)₂ (Bis(pinacolato)diboron) |

| Carbon Monoxide (CO) |

| Copper (Cu) |

| Di-tert-butylazodicarboxylate |

| Hydrochloric Acid |

| Hydrogen peroxide |

| Iodine |

| Iron |

| Manganese(III) acetate (B1210297) (Mn(OAc)₃) |

| p-Dimethylaminobenzaldehyde |

| Palladium (Pd) |

| Pentafluorobenzaldehyde |

| Phenylhydrazine (B124118) |

| Polyethylene glycol (PEG-400) |

| Pyridine |

| Rhodamine 6G (Rh6G) |

| Tetrabutylammonium iodide (TBAI) |

| Trichloroacetic acid |

| Vanillin |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-n-Pentylphenylhydrazine hydrochloride, and how can purity be ensured?

- Methodology : The synthesis typically involves diazotization of aniline derivatives followed by reduction (e.g., with SnCl₂ in HCl) and acid precipitation. For this compound, introducing the pentyl substituent requires alkylation or coupling reactions prior to diazotization. Purification is achieved via recrystallization in 0.1 M HCl or ethanol-water mixtures. Purity validation should use HPLC with UV detection (λ = 254 nm) and elemental analysis .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- HPLC-UV : Use a C18 column with 0.1 M HCl as the mobile phase to detect impurities (<1% threshold) .

- NMR : Confirm structure via ¹H/¹³C NMR (D₂O/DMSO-d₆ solvent), focusing on hydrazine proton signals (δ 6.5–8.5 ppm) and pentyl chain integration .

- Melting Point Analysis : Compare observed mp (e.g., ~225°C) with literature values to assess crystallinity .

Q. How is this compound applied in foundational organic syntheses?

- Methodology : It serves as a precursor for:

- Hydrazones : React with aldehydes/ketones in ethanol under reflux (1–3 hrs) to form derivatives for identification via melting point comparison .

- Fischer Indole Synthesis : Combine with cyclic ketones (e.g., cyclohexanone) in acidic conditions (HCl/ZnCl₂) at 80–100°C to yield substituted indoles .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in Fischer indole synthesis?

- Methodology :

- Acid Catalysis Screening : Test Brønsted (HCl, H₂SO₄) vs. Lewis acids (ZnCl₂, BF₃·Et₂O) to maximize indole yield. Monitor via TLC (silica gel, ethyl acetate/hexane).

- Solvent Effects : Compare polar aprotic (DMF) vs. protic (EtOH) solvents; protic solvents often enhance protonation of intermediates .

- Kinetic Studies : Use in situ IR or LC-MS to track intermediate formation (e.g., enehydrazines) and optimize reaction time .

Q. What strategies address stability challenges of this compound under varying pH and temperature?

- Methodology :

- Accelerated Stability Testing : Store samples at 40°C/75% RH and analyze degradation products (e.g., pentylphenol) via HPLC-MS. Acidic conditions (pH < 3) generally enhance stability by preventing hydrazine oxidation .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (Td ~200°C) to guide storage recommendations .

Q. How can contradictory spectral data (e.g., NMR vs. HPLC) for this compound derivatives be resolved?

- Methodology :

- Multi-Technique Validation : Cross-reference NMR (quantitative ¹³C DEPT) with high-resolution MS to confirm molecular ions.

- X-ray Crystallography : Resolve ambiguous structures (e.g., hydrazone tautomers) by single-crystal analysis .

Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?

- Methodology :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic attack.

- Molecular Dynamics (MD) : Simulate solvent interactions in aqueous HCl to assess hydration effects on reaction kinetics .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the catalytic efficiency of this compound in heterocycle formation?

- Methodology :

- Systematic Reproducibility Studies : Control variables like anhydrous vs. hydrated HCl, and quantify byproduct formation (e.g., NH₃ release in Fischer indole synthesis).

- Meta-Analysis : Compare literature data using multivariate regression to identify outliers linked to impurities (e.g., residual Sn²⁺ from synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.